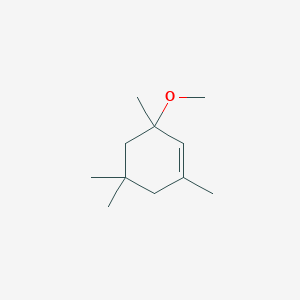
3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene: is an organic compound characterized by a cyclohexene ring substituted with methoxy and methyl groups This compound is part of the cycloalkene family, which consists of cyclic hydrocarbons with one or more double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of a cyclohexene derivative with methoxy and methyl groups. The reaction typically requires a strong base, such as sodium hydride, and a suitable alkylating agent, such as methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be used to facilitate the alkylation reactions. The process is typically conducted in a continuous flow reactor to ensure consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Products may include 3-hydroxy-1,3,5,5-tetramethylcyclohex-1-ene or 3-oxo-1,3,5,5-tetramethylcyclohex-1-ene.
Reduction: The major product is 3-methoxy-1,3,5,5-tetramethylcyclohexane.
Substitution: Products depend on the nucleophile used, such as 3-ethoxy-1,3,5,5-tetramethylcyclohex-1-ene.
Applications De Recherche Scientifique
Chemistry: 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene is used as an intermediate in organic synthesis. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the cyclohexene ring can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 3-Methoxy-1,3,5-trimethylcyclohex-1-ene
- 3-Methoxy-1,3,5,5-tetramethylcyclohexane
- 3-Hydroxy-1,3,5,5-tetramethylcyclohex-1-ene
Uniqueness: 3-Methoxy-1,3,5,5-tetramethylcyclohex-1-ene is unique due to the presence of both a methoxy group and multiple methyl groups on the cyclohexene ring
Propriétés
Numéro CAS |
61268-02-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-methoxy-1,3,5,5-tetramethylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-9-6-10(2,3)8-11(4,7-9)12-5/h7H,6,8H2,1-5H3 |
Clé InChI |
SLEOWTQVAZWYQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CC(C1)(C)C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


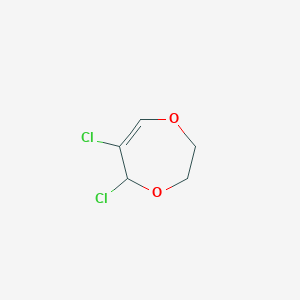
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
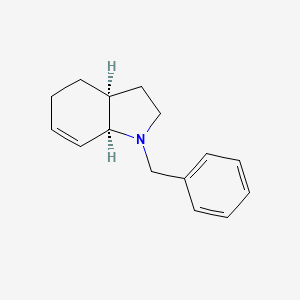
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
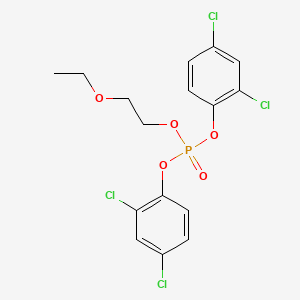
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
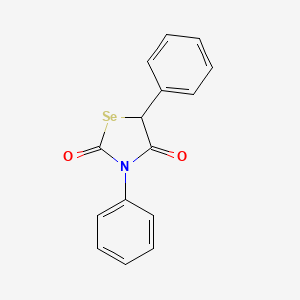
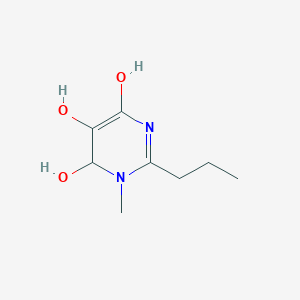
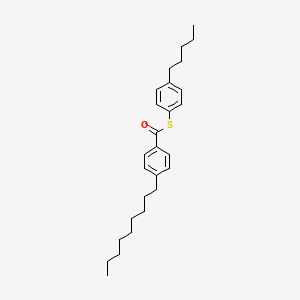
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
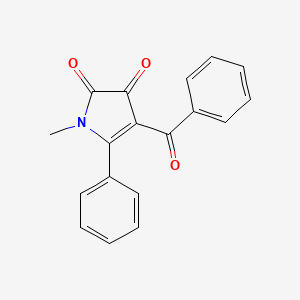
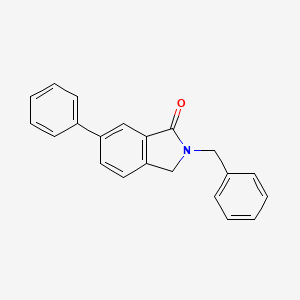
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
